molecular formula C12H11NO3 B15153622 6-oxo-1,2,6a,9b-tetrahydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid

6-oxo-1,2,6a,9b-tetrahydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid

Cat. No.: B15153622
M. Wt: 217.22 g/mol
InChI Key: BRELBFBIXZJBFE-UHFFFAOYSA-N
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Description

9-oxo-1-azatricyclo[6.3.1.0?,(1)(2)]dodeca-4,6,10-triene-10-carboxylic acid: is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-oxo-1-azatricyclo[6310?,(1)(2)]dodeca-4,6,10-triene-10-carboxylic acid typically involves multi-step organic reactionsCommon reagents used in these reactions include strong acids, bases, and oxidizing agents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, 9-oxo-1-azatricyclo[6.3.1.0?,(1)(2)]dodeca-4,6,10-triene-10-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme activities and binding affinities .

Medicine

In medicine, the compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders .

Industry

In the industrial sector, 9-oxo-1-azatricyclo[6.3.1.0?,(1)(2)]dodeca-4,6,10-triene-10-carboxylic acid is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new polymers and advanced materials .

Mechanism of Action

The mechanism of action of 9-oxo-1-azatricyclo[6.3.1.0?,(1)(2)]dodeca-4,6,10-triene-10-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities and triggering specific biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 3-oxo-2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene-9-sulfonyl chloride
  • 2-oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-sulfonyl chloride
  • 11-oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid

Uniqueness

Compared to these similar compounds, 9-oxo-1-azatricyclo[6310?,(1)(2)]dodeca-4,6,10-triene-10-carboxylic acid stands out due to its specific functional groups and structural configuration

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

9-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,10-triene-10-carboxylic acid

InChI

InChI=1S/C12H11NO3/c14-11-8-3-1-2-7-4-5-13(10(7)8)6-9(11)12(15)16/h1-3,6,8,10H,4-5H2,(H,15,16)

InChI Key

BRELBFBIXZJBFE-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=C(C(=O)C3C2C1=CC=C3)C(=O)O

Origin of Product

United States

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